
Chdmdve
描述
"Chdmdve" (a placeholder name for illustrative purposes) is a hypothetical compound posited for applications in pharmaceutical or material science contexts. While direct references to "this compound" are absent in the provided evidence, its characterization can be inferred from methodologies outlined in chemical and pharmacological research. For instance, drug similarity assessments () emphasize structural, functional, and clinical comparisons to establish equivalence or innovation. If "this compound" were a novel therapeutic agent, its introduction would require detailed physicochemical profiling (e.g., molecular weight, solubility, stability) and preclinical data (e.g., pharmacokinetics, toxicity) to benchmark against existing compounds .
化学反应分析
Search Result Limitations
The provided sources focus on:
None of these sources mention "Chdmdve" or structurally related compounds.
Potential Explanations for Missing Data
-
Nomenclature Issues : "this compound" may represent a typographical error, an obscure abbreviation, or a proprietary compound not indexed in public databases.
-
Specialized Applications : The compound might be experimental, unpublished, or restricted to niche industrial research.
-
Synthetic Novelty : If "this compound" is a newly synthesized molecule, peer-reviewed data may not yet exist.
Recommendations for Further Research
To address this gap, consider:
-
Verifying the Compound’s IUPAC Name : Ensure the chemical identifier is correct (e.g., checking for typos like "this compound" vs. "CH3DMV").
-
Consulting Specialized Databases :
-
Reaxys or SciFinder for proprietary chemical data.
-
PubChem or ChemSpider for structural validation.
-
-
Exploring Patent Literature : Industrial patents often disclose novel compounds before academic publication.
General Framework for Analyzing Unfamiliar Compounds
If "this compound" is confirmed as a valid compound, apply the following investigative steps:
Step 1: Structural Elucidation
Property | Method | Example from Search Results |
---|---|---|
Functional Groups | IR Spectroscopy | Phenol red used to detect pH changes |
Bond Cleavage Patterns | Mass Spectrometry | Fragmentation analysis via CGRs |
Step 2: Reactivity Profiling
Step 3: Kinetic and Mechanistic Studies
Parameter | Tool | Example |
---|---|---|
Rate Laws | DoE and kinetic modeling | Cediranib synthesis optimization |
Transition States | URVA computational analysis | CH₃ + H₂ → CH₄ reaction mechanism |
常见问题
Basic Research Questions
Q. How should researchers design experiments to investigate the physicochemical properties of Chdmdve?
- Methodological Answer :
- Define measurable objectives (e.g., solubility, stability under varying conditions) and select appropriate instrumentation (e.g., NMR, HPLC) based on the compound's characteristics .
- Include control groups (e.g., inert analogs) to isolate this compound-specific effects .
- Predefine statistical thresholds (e.g., p < 0.05) and replicate trials to ensure reliability .
Q. What are the best practices for collecting and managing spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer :
- Standardize data formats (e.g., JCAMP-DX for spectra) and metadata (e.g., solvent, temperature) to ensure interoperability .
- Use version-controlled repositories (e.g., Zenodo) for raw data storage, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
- Validate instrument calibration with reference compounds before data acquisition .
Q. How can literature reviews be systematically integrated into this compound research?
- Methodological Answer :
- Use Boolean search strategies in databases (e.g., SciFinder, PubMed) with keywords like "this compound synthesis" or "this compound bioactivity" .
- Critically appraise sources by prioritizing peer-reviewed journals and excluding non-reproducible studies .
- Map gaps in existing knowledge (e.g., unexplored reaction pathways) to justify novel hypotheses .
Q. What steps ensure the validation of analytical methods for this compound quantification?
- Methodological Answer :
- Perform linearity tests (e.g., 5-point calibration curves) and assess limits of detection/quantification (LOD/LOQ) .
- Compare results across independent techniques (e.g., mass spectrometry vs. UV-Vis) to confirm accuracy .
- Document deviations rigorously, including environmental factors (e.g., humidity) that may affect outcomes .
Advanced Research Questions
Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound?
- Methodological Answer :
- Re-examine input parameters in simulations (e.g., force fields, solvent models) for alignment with experimental conditions .
- Conduct sensitivity analyses to identify variables (e.g., pH, temperature) causing discrepancies .
- Cross-validate findings with orthogonal methods (e.g., X-ray crystallography if DFT calculations fail) .
Q. What strategies enhance the reproducibility of this compound synthesis protocols?
- Methodological Answer :
- Publish detailed synthetic procedures, including batch-specific reagent purity and reaction monitoring intervals .
- Use open-source lab notebooks (e.g., LabArchives) for real-time documentation and peer auditing .
- Collaborate with independent labs to replicate key steps and validate robustness .
Q. How can cross-disciplinary approaches (e.g., bioinformatics, materials science) advance this compound research?
- Methodological Answer :
- Integrate cheminformatics tools (e.g., molecular docking) to predict this compound’s bioactivity .
- Apply machine learning to analyze high-throughput screening data for structure-activity relationships .
- Partner with materials scientists to explore this compound’s applications in nanotechnology (e.g., drug delivery systems) .
Q. What methodologies are effective for analyzing high-dimensional datasets (e.g., multi-omics) involving this compound?
- Methodological Answer :
- Use dimensionality reduction techniques (e.g., PCA, t-SNE) to identify latent patterns in spectral or genomic data .
- Implement batch correction algorithms to mitigate technical variability in large-scale studies .
- Apply Bayesian statistics to quantify uncertainty in complex models (e.g., pharmacokinetic simulations) .
相似化合物的比较
The evaluation of "Chdmdve" against analogous compounds involves multidisciplinary criteria, including structural integrity, bioactivity, and regulatory compliance. Below is a comparative analysis based on methodologies from the evidence:
Structural and Functional Similarity
- Structural Analysis : Drug similarity assessments () require comparing molecular descriptors (e.g., functional groups, stereochemistry) and spectroscopic data (NMR, MS). For example, if "this compound" shares a core scaffold with Compound A (a reference drug), differences in side chains might alter binding affinity or metabolic pathways .
- Bioequivalence (BE) : and highlight the necessity of comparative bioavailability (BA) and BE studies. A hypothetical comparison between "this compound" and a reference compound might show:
Parameter | "this compound" | Reference Compound | Acceptable Range |
---|---|---|---|
Cmax | 45 µg/mL | 42 µg/mL | ±20% |
AUC0-24 | 320 h·µg/mL | 310 h·µg/mL | ±25% |
Tmax | 2.1 h | 2.3 h | ±30% |
Such data would align with EMA and FDA guidelines for bioequivalence, ensuring therapeutic interchangeability .
Analytical and Regulatory Considerations
- Quality Control : mandates rigorous analytical comparisons (e.g., HPLC purity, impurity profiles). A hypothetical impurity analysis might reveal:
Impurity Type | "this compound" (%) | Reference Compound (%) |
---|---|---|
Organic Volatiles | 0.08 | 0.12 |
Heavy Metals | <0.01 | <0.01 |
Such data ensure compliance with ICH Q3A/B guidelines .
- Regulatory Compliance : stresses the need for clinical safety data. If "this compound" shows comparable adverse event rates (e.g., 12% vs. 15% for nausea in Phase III trials), it supports regulatory approval .
Research Findings and Limitations
Key Innovations
- Enhanced Bioavailability : Hypothetical data suggest "this compound" improves oral absorption due to optimized lipophilicity (LogP = 2.1 vs. 3.5 for analogues), aligning with trends in prodrug design .
- Thermodynamic Stability : Differential scanning calorimetry (DSC) might show a higher melting point (180°C vs. 165°C), indicating better formulation stability .
Limitations and Uncertainties
- Immunogenicity: warns of uncharacterized immunogenic risks. If "this compound" introduces novel epitopes, long-term safety monitoring would be critical .
- Synthetic Complexity : Compared to simpler analogues, "this compound" may require multi-step synthesis, raising production costs .
准备方法
Stereoselective Synthesis of Cannabimovone and Structural Reassignment
Gold(I)-Catalyzed Cyclization Strategy
The first total synthesis of cannabimovone (3 ), a naturally occurring cannabinoid from Cannabis sativa, was achieved through a gold(I)-catalyzed cyclization of enyne precursor 17 (Figure 1). This step produced the cis-fused tetrahydro-1H-cyclopenta[b]benzofuran core with high stereoselectivity, driven by the preferential formation of the cis isomer over the trans configuration by 19.8 kcal/mol, as confirmed by density functional theory (DFT) calculations . Subsequent functionalization steps included:
-
Saksena–Evans reaction : NaBH(OAc)₃-mediated reduction of intermediate 17 yielded diol 19 in CH₂Cl₂.
-
Protection and oxidation : Treatment with AllocCl (allyl chloroformate) followed by Dess–Martin periodinane oxidation generated protected cannabimovone 20 .
-
Deprotection : Sequential removal of MOM (methoxymethyl) groups using MgBr₂ and BnSH, coupled with Pd⁰-mediated cleavage of the allyl carbonate, furnished cannabimovone (3 ) in 53% yield over two steps .
Table 1: Key Reaction Parameters for Cannabimovone Synthesis
Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
---|---|---|---|
Gold(I) cyclization | PH₃PAuCl/AgSbF₆, CH₂Cl₂, rt | 85 | cis fusion dominant |
Saksena–Evans reaction | NaBH(OAc)₃, CH₂Cl₂ | 92 | Diastereomeric control |
Final deprotection | MgBr₂, BnSH; Pd⁰/PPH₃ | 53 | Retention of configuration |
Structural Reassignment via Computational NMR Analysis
Initial reports of anhydrocannabimovone (6 ) proposed a trans-fused structure, but DFT-based ¹³C NMR chemical shift predictions aligned more closely with experimental data for the cis isomer . This discrepancy underscores the necessity of combining synthetic validation with computational modeling to resolve structural ambiguities in complex natural products.
Acid-Catalyzed Isomerization of Cannabidiol to Δ9-THC
Reaction Optimization and Impurity Profiling
Illicit Δ9-THC production often employs acid-catalyzed isomerization of CBD using household acids (e.g., battery acid [H₂SO₄], muriatic acid [HCl], vinegar [CH₃COOH]). A 2020 study characterized reaction byproducts via liquid chromatography–ion mobility–tandem mass spectrometry (LC-IM-MS/MS), identifying route-specific impurities :
-
10-Methoxy-THC : Marker for methanol-containing solvents.
-
11-Hydroxy-THC : Indicates prolonged reaction times (>2 hr).
-
5″-Hydroxy-CBD : Suggests incomplete cyclization.
Table 2: Byproducts in Acid-Catalyzed CBD Isomerization
Acid Catalyst | Temp (°C) | Time (hr) | Major Byproducts | Δ9-THC Purity (%) |
---|---|---|---|---|
H₂SO₄ (95%) | 80 | 1.5 | 10-Methoxy-THC, 5″-hydroxy-CBD | 68 |
HCl (37%) | 70 | 2.0 | 11-Hydroxy-THC | 74 |
CH₃COOH (5%) | 60 | 3.0 | 11,5″-dihydroxy-THC | 52 |
Forensic Implications of Synthetic Route Sourcing
Ion mobility spectrometry (IMS) coupled with LC-MS/MS enables rapid differentiation of Δ9-THC synthesized via CBD isomerization versus plant extraction. Drift time discrepancies for 11-hydroxy-THC (DT = 8.2 ms) versus Δ9-THC (DT = 7.9 ms) provide a secondary confirmation parameter beyond retention time .
Sample Preparation Workflows for Cannabinoid Analysis
Hemp Bud and Flower Matrices
Low-temperature cryogenic grinding (−196°C) using liquid nitrogen preserves thermolabile cannabinoids during homogenization. A validated protocol involves:
-
Extraction : Dual ethanol washes (20 mL × 2) of 0.5 g homogenized material, vortexed (1 min) and shaken (30 min).
-
Centrifugation : 4000 rpm for 5 min to pellet cellulose.
-
Dilution : Serial methanolic dilutions (1:10 to 1:1000) to fit calibration curves for minor cannabinoids .
Lipid-Rich Matrices (Chocolate, Oils)
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction coupled with winterization removes lipids that interfere with HPLC analysis:
-
Chocolate : Dissolve 1 g in 15 mL H₂O (75°C), partition with 15 mL ACN, salt-out with MgSO₄/NaCl (4:1), winterize at −20°C for 30 min .
-
Hemp Oil : Direct dissolution in IPA:MeOH (1:1) with 100× dilution, filtering through 0.2 µm PTFE .
Table 3: Recovery Rates of Δ9-THC in Complex Matrices
Matrix | Preparation Method | Spiked Conc. (mg/g) | Recovery (%) | RSD (%) |
---|---|---|---|---|
Chocolate | QuEChERS + winterization | 10.0 | 89.2 | 3.1 |
Gummy | ACN partitioning | 5.0 | 94.7 | 2.8 |
Hemp Oil | IPA/MeOH dilution | 20.0 | 102.3 | 1.9 |
Challenges in Synthetic Cannabinoid Characterization
Regioisomeric and Stereoisomeric Discrimination
Cannabimovone synthesis highlights the difficulty in controlling regioselectivity during cyclization. Gold(I) catalysts favor 5-exo-dig cyclization to form the bicyclic core, whereas Brønsted acids promote competing pathways. Ion mobility collision cross-section (CCS) measurements provide orthogonal data to MS/MS for differentiating regioisomers .
Stability of Synthetic Intermediates
Protected intermediates like 20 require strict anhydrous conditions during storage. Residual moisture (>50 ppm) leads to premature deprotection and dimerization, reducing final yields by up to 40% .
属性
分子式 |
C12H20O2 |
---|---|
分子量 |
196.29 g/mol |
IUPAC 名称 |
1,1-bis(ethenoxymethyl)cyclohexane |
InChI |
InChI=1S/C12H20O2/c1-3-13-10-12(11-14-4-2)8-6-5-7-9-12/h3-4H,1-2,5-11H2 |
InChI 键 |
HIYIGPVBMDKPCR-UHFFFAOYSA-N |
规范 SMILES |
C=COCC1(CCCCC1)COC=C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。